molecular formula C22H18N4O4 B5338917 N~4~-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE

N~4~-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE

Cat. No.: B5338917
M. Wt: 402.4 g/mol
InChI Key: INWTWKYUGSDPSF-QFEZKATASA-N
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Description

N~4~-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and an isonicotinamide group, which is often associated with pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 1,3-benzodioxole-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-acetylphenyl isonicotinate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine derivative using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(4-{1-[(Z)-2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ISONICOTINAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The hydrazone linkage may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds like safrole and piperonyl butoxide, which also contain the benzodioxole moiety.

    Isonicotinamide derivatives: Compounds such

Properties

IUPAC Name

N-[4-[(Z)-N-(1,3-benzodioxole-5-carbonylamino)-C-methylcarbonimidoyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-14(25-26-22(28)17-4-7-19-20(12-17)30-13-29-19)15-2-5-18(6-3-15)24-21(27)16-8-10-23-11-9-16/h2-12H,13H2,1H3,(H,24,27)(H,26,28)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWTWKYUGSDPSF-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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